

# Toxicological Profile of Undecanedioic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Undecanedioic Acid

Cat. No.: B7769590

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## Introduction

**Undecanedioic acid** (CAS No. 1852-04-6), a dicarboxylic acid, sees application in various industrial and pharmaceutical contexts. A thorough understanding of its toxicological profile is paramount for ensuring its safe handling and use. This technical guide provides a comprehensive overview of the available toxicological data on **undecanedioic acid**, detailing experimental methodologies and presenting quantitative data in a structured format.

## Executive Summary of Toxicological Endpoints

The toxicological profile of **undecanedioic acid** has been evaluated across several key endpoints. The available data indicates a low order of acute toxicity via oral and dermal routes. However, it is classified as a serious eye irritant. Information regarding repeated dose, genetic, and reproductive toxicity is limited, with available assessments often concluding the data is insufficient for classification.

## Data Presentation

### Table 1: Acute Toxicity of Undecanedioic Acid

Endpoint	Species	Guideline	Route	Value	Observation
LD50	Rat	OECD 401 (or equivalent)	Oral	> 5000 mg/kg bw	No adverse effects observed. <a href="#">[1]</a>
LD50	Rabbit	OECD 402 (or equivalent)	Dermal	> 6000 mg/kg bw	Adverse effects observed. <a href="#">[1]</a>

**Table 2: Local Irritation and Sensitization of Undecanedioic Acid**

Endpoint	Species	Guideline	Result	Classification
Skin Irritation/Corrosion	Not specified	Not specified	Not irritating	Not classified as a skin irritant. <a href="#">[1]</a>
Eye Irritation/Corrosion	Rabbit	OECD 405 (or equivalent)	Serious eye irritation	Causes serious eye irritation. <a href="#">[1]</a>
Skin Sensitization	Not specified	Not specified	Not sufficient for classification	Not classified as a skin sensitizer. <a href="#">[1]</a>

**Table 3: Repeated Dose, Genetic, and Reproductive Toxicity of Undecanedioic Acid**

Endpoint	Species	Guideline	Result
Repeated Dose Toxicity	Not specified	Not specified	Conclusive but not sufficient for classification.
Genetic Toxicity	Not specified	Not specified	Conclusive but not sufficient for classification. <a href="#">[1]</a>
Reproductive Toxicity	Not specified	Not specified	Conclusive but not sufficient for classification. <a href="#">[1]</a>

## Detailed Experimental Protocols

A summary of the methodologies for key toxicological experiments is provided below. These protocols are based on internationally recognized OECD guidelines.

### Acute Oral Toxicity (as per OECD 401)

The acute oral toxicity study is typically conducted in rats. A single high dose of the test substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A post-mortem gross necropsy is performed on all animals at the end of the observation period. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated.

### Acute Dermal Toxicity (as per OECD 402)

This study is usually performed in rats or rabbits. The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a semi-occlusive dressing for 24 hours. Observations for mortality and signs of toxicity are conducted for 14 days. The dermal LD50 is determined at the end of the study.

### Dermal Irritation/Corrosion (as per OECD 404)

A small amount of the substance is applied to the shaved skin of a single animal (typically a rabbit) under a gauze patch for a 4-hour exposure period. The skin is then examined for

erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The responses are scored, and the potential for skin irritation is assessed.

## **Eye Irritation/Corrosion (as per OECD 405)**

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored to determine the irritation potential.

## **Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)**

This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a minimal medium. The number of revertant colonies is counted to assess the mutagenic potential.

## **In Vitro Mammalian Cell Micronucleus Test (as per OECD 487)**

This assay is used to detect damage to chromosomes or the mitotic apparatus. Mammalian cells are exposed to the test substance, and after an appropriate incubation period, the cells are examined for the presence of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

## **Repeated Dose 28-day Oral Toxicity Study (as per OECD 407)**

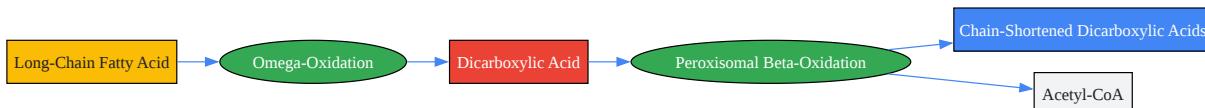
The test substance is administered orally to rodents daily for 28 days. At least three dose levels are used. Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for

hematological and clinical biochemistry analysis. A full necropsy and histopathological examination of organs are performed to identify any target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

## Reproduction/Developmental Toxicity Screening Test (as per OECD 421)

This screening study provides information on potential effects on male and female reproductive performance and on the development of the offspring. The test substance is administered to male and female rats before, during, and after mating. The study assesses parameters such as fertility, gestation, maternal behavior, and the viability, growth, and development of the offspring. This allows for the determination of a preliminary NOAEL for reproductive and developmental toxicity.

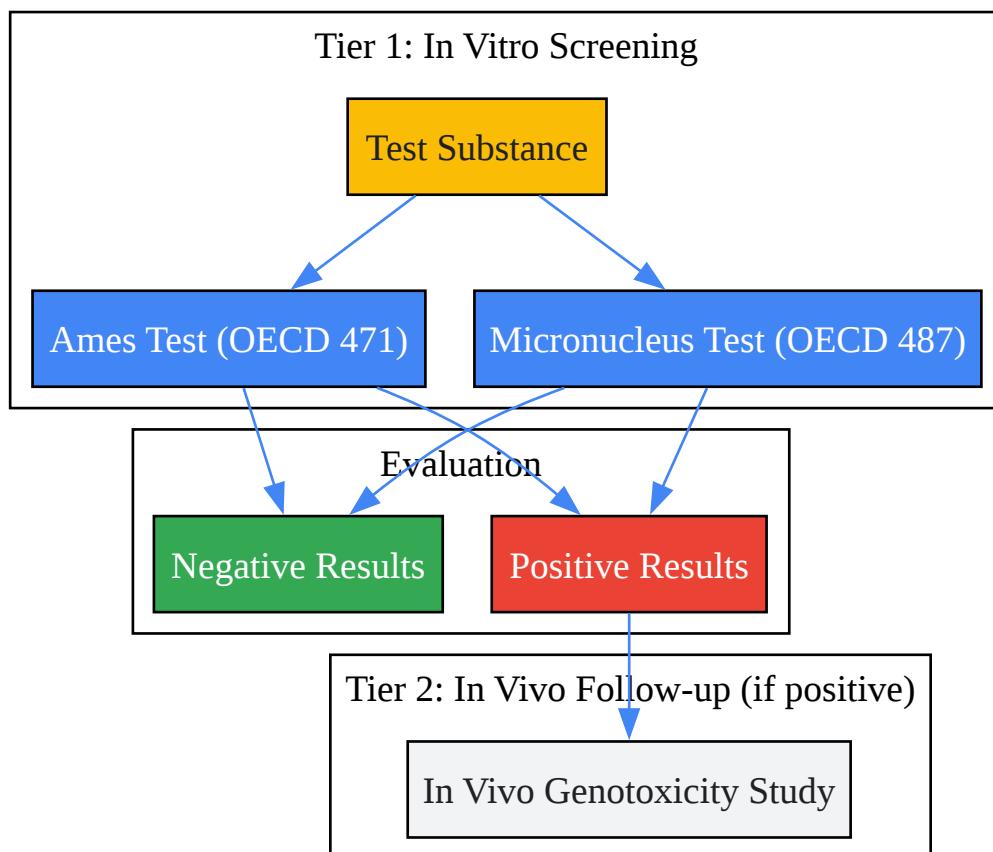
## Visualization of Key Processes Dicarboxylic Acid Metabolism Pathway



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Caption: General metabolic pathway of dicarboxylic acids.

## General Workflow for In Vitro Genotoxicity Testing



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Caption: A typical workflow for assessing genotoxicity.

## Discussion of Toxicological Mechanisms Metabolism and Potential for Toxicity

**Undecanedioic acid**, as a dicarboxylic acid, is expected to be metabolized through  $\omega$ -oxidation of the corresponding monocarboxylic acid, followed by peroxisomal  $\beta$ -oxidation. This process breaks down the dicarboxylic acid into shorter-chain dicarboxylic acids and acetyl-CoA. While this is a normal metabolic pathway, an overload of fatty acids can lead to an accumulation of dicarboxylic acids, which may have toxic effects.

## Mechanism of Eye Irritation

The serious eye irritation caused by **undecanedioic acid** is likely due to its acidic nature. Acids can cause coagulation of proteins on the ocular surface, leading to tissue damage. The severity

of the irritation depends on the concentration and pH of the substance.

## Conclusion

**Undecanedioic acid** exhibits a low level of acute oral and dermal toxicity. However, it is a serious eye irritant, and appropriate personal protective equipment should be used to avoid eye contact. The available data on repeated dose, genetic, and reproductive toxicity are currently insufficient for a definitive classification. Further studies are needed to fully characterize the toxicological profile of **undecanedioic acid** in these areas. The metabolic pathway for dicarboxylic acids suggests that under normal conditions, it is likely to be safely metabolized. However, the potential for toxicity upon high exposure warrants further investigation. This guide provides a foundation for researchers and professionals to understand the current toxicological landscape of **undecanedioic acid** and to inform future safety assessments and research directions.

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## References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
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